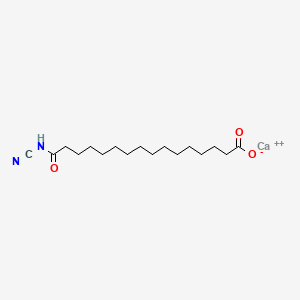
Calcium bis(N-cyanopalmitamidate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium bis(N-cyanopalmitamidate) is a chemical compound with the molecular formula C34H58CaN4O6 It is known for its unique structure, which includes two N-cyanopalmitamidate ligands coordinated to a calcium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(N-cyanopalmitamidate) typically involves the reaction of calcium salts with N-cyanopalmitamidic acid. One common method is to dissolve calcium chloride in an aqueous solution and then add N-cyanopalmitamidic acid under controlled pH conditions. The reaction mixture is then stirred and heated to facilitate the formation of the desired compound. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of calcium bis(N-cyanopalmitamidate) follows similar principles but on a larger scale. The process involves the use of industrial reactors where calcium salts and N-cyanopalmitamidic acid are mixed under controlled temperature and pressure conditions. The product is then separated and purified using industrial filtration and crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium bis(N-cyanopalmitamidate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The N-cyanopalmitamidate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions can be carried out using various nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.
Applications De Recherche Scientifique
Calcium bis(N-cyanopalmitamidate) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of calcium bis(N-cyanopalmitamidate) involves its interaction with molecular targets and pathways. The calcium ion plays a crucial role in mediating these interactions, often by binding to specific sites on proteins or other biomolecules. This binding can influence various cellular processes, including signal transduction, enzyme activity, and structural stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium bis(N-cyanostearamidate): Similar in structure but with a different fatty acid chain.
Calcium bis(N-cyanolauramidate): Another similar compound with a shorter fatty acid chain.
Uniqueness
Calcium bis(N-cyanopalmitamidate) is unique due to its specific fatty acid chain length and the presence of the N-cyano group. These structural features confer distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
84681-99-2 |
|---|---|
Formule moléculaire |
C17H29CaN2O3+ |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
calcium;16-(cyanoamino)-16-oxohexadecanoate |
InChI |
InChI=1S/C17H30N2O3.Ca/c18-15-19-16(20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-17(21)22;/h1-14H2,(H,19,20)(H,21,22);/q;+2/p-1 |
Clé InChI |
SYTSOHDSNSBACP-UHFFFAOYSA-M |
SMILES canonique |
C(CCCCCCCC(=O)[O-])CCCCCCC(=O)NC#N.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


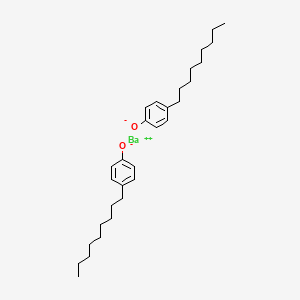
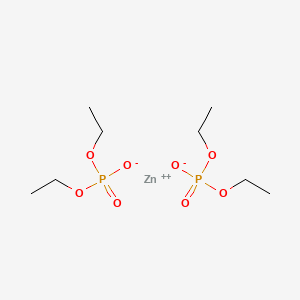
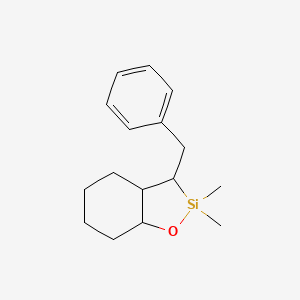
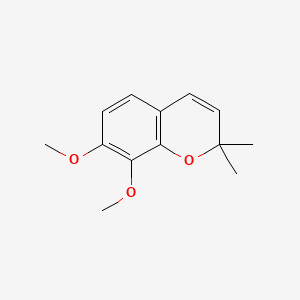



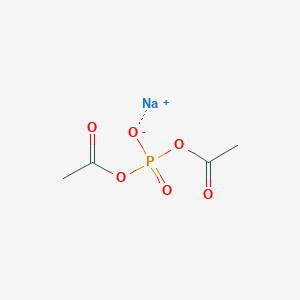

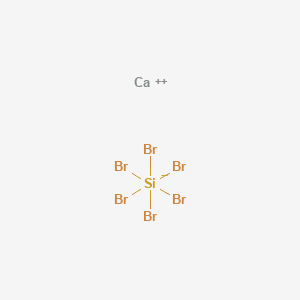
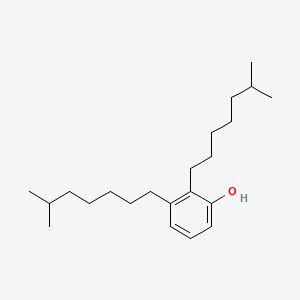
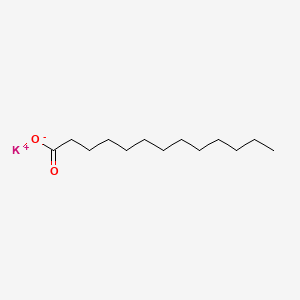
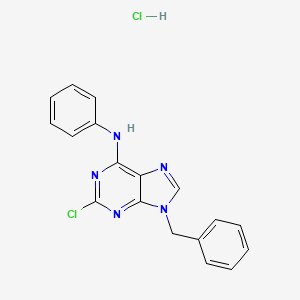
![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
